Product packaging for 3-Dechloro Sertraline Hydrochloride(Cat. No.:CAS No. 79559-98-1)

3-Dechloro Sertraline Hydrochloride

Cat. No.: B143865
CAS No.: 79559-98-1
M. Wt: 308.2 g/mol
InChI Key: QTILPEMKUQBCMU-RVXRQPKJSA-N
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Description

Contextualization within Sertraline (B1200038) (SSRI) Drug Development

Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. wjpsonline.comsynzeal.comhilarispublisher.com It was first introduced to the market by Pfizer in 1991. wjpsonline.comhilarispublisher.com The synthesis of Sertraline hydrochloride for commercial use is a complex process aimed at producing a highly pure drug substance. wjpsonline.com However, like any chemical synthesis, the manufacturing process can give rise to unintended molecules known as impurities.

3-Dechloro Sertraline Hydrochloride emerges as a process-related impurity during the synthesis of Sertraline. cleanchemlab.compharmaffiliates.comglppharmastandards.com Its formation is a consequence of the chemical pathways and starting materials used in the large-scale production of the API. The presence of this and other impurities necessitates rigorous analytical monitoring and control throughout the manufacturing process to ensure the final product meets stringent quality standards.

Nomenclature and Classification as a Pharmaceutical Impurity

The International Council for Harmonisation (ICH) provides a framework for the classification of impurities in pharmaceutical products. gmpinsiders.com Impurities are broadly categorized as organic, inorganic, and residual solvents. gmpinsiders.compharmastate.academymoravek.com

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance and may include starting materials, by-products, intermediates, and degradation products. pharmastate.academysimsonpharma.com this compound falls into this category as a by-product of the Sertraline synthesis.

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts. gmpinsiders.commoravek.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis and can remain in the final product. pharmastate.academymoravek.com

The chemical name for this compound is cis-(1S)-N-Methyl-4-(4-chlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride. cleanchemlab.comallmpus.com It is also referred to as Sertraline EP Impurity C or Sertraline 4-Chlorophenyl Analog. allmpus.com

Below is a table detailing the chemical information for this compound:

PropertyValue
Chemical Name cis-(1S)-N-Methyl-4-(4-chlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
CAS Number 79646-00-7 cleanchemlab.comallmpus.comsimsonpharma.com
Molecular Formula C17H19ClN allmpus.com
Molecular Weight 271.78 g/mol allmpus.com

Significance of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is the process of detecting, identifying, and quantifying the various impurities present in a drug substance. ijprajournal.com This process is a critical component of drug development and manufacturing for several reasons:

Safety and Efficacy: The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. gmpinsiders.comsimsonpharma.com

Regulatory Compliance: Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines regarding the levels of impurities in pharmaceutical products. wjpsonline.comhilarispublisher.com Manufacturers must identify and control impurities to meet these regulatory requirements.

Process Control: Impurity profiles serve as a fingerprint of the manufacturing process. ijprajournal.com Consistent impurity profiles from batch to batch indicate a well-controlled and reproducible manufacturing process. Any significant changes in the impurity profile can signal a deviation in the process that needs to be investigated.

During the commercial production of Sertraline Hydrochloride, various impurities, including unknown ones, have been detected at levels ranging from 0.05% to 0.15% using gas chromatography (GC) analysis. wjpsonline.comhilarispublisher.com The identification and characterization of these impurities, such as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene, are mandatory for regulatory compliance. wjpsonline.com The development of analytical methods, such as high-performance liquid chromatography (HPLC), is essential for the quantification of these impurities. hilarispublisher.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19Cl2N B143865 3-Dechloro Sertraline Hydrochloride CAS No. 79559-98-1

Properties

IUPAC Name

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTILPEMKUQBCMU-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712362
Record name (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79646-00-7
Record name (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Formation Mechanisms of 3 Dechloro Sertraline Hydrochloride

Pathways of Impurity Formation During Industrial Synthesis of Sertraline (B1200038)

The presence of 3-Dechloro Sertraline Hydrochloride in the final product is a direct consequence of specific chemical reactions occurring during the manufacturing process. These pathways are primarily linked to dehalogenation events during key synthetic steps.

Dehalogenation Reactions in Synthetic Routes, particularly during Hydrogenation Processes

The formation of dechlorinated impurities, including 3-Dechloro Sertraline, is a common issue during the synthesis of sertraline. google.com The key step vulnerable to this side reaction is the catalytic hydrogenation of the sertraline ketimine intermediate, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)naphthalenylidene]methanamine. google.comgoogle.com

This process typically uses catalysts such as Raney Nickel or Palladium on charcoal (Pd/C) to reduce the imine group. wjpsonline.comgoogle.com However, under certain conditions, these catalysts can also facilitate dehalogenation, which is the removal of one or more chlorine atoms from the dichlorophenyl ring of the molecule. google.comgoogle.com Specifically, one of the two chlorine atoms on the phenyl group is replaced by a hydrogen atom, leading to the formation of monochloro-analogs of sertraline. google.com

Role of Precursor Compounds and Synthesis Intermediates in Impurity Generation

The primary precursor that leads to the formation of 3-Dechloro Sertraline is the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine, often referred to as sertraline ketimine. The dehalogenation reaction occurs on the dichlorophenyl moiety of this molecule during the reduction step.

Other impurities can also be generated from precursor compounds. For instance, hydrogenation of Sertralone, a ketone precursor, can lead to the formation of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene when using a catalyst like 5% Palladium on charcoal. wjpsonline.com While this is a different impurity, it highlights the susceptibility of the synthesis process to side reactions involving precursors and hydrogenation catalysts.

Process Parameters Influencing Impurity Levels

Several process parameters have a significant influence on the level of dechlorinated impurities formed during sertraline synthesis. Controlling these parameters is essential for minimizing the formation of 3-Dechloro Sertraline to acceptable levels, typically below 0.1%. google.comgoogle.com

Key parameters include:

Temperature and Pressure: Hydrogenation carried out at high temperatures and/or high pressures is known to promote the formation of deschloro impurities. google.com

Catalyst: The choice and handling of the catalyst, such as Raney Nickel, can impact the level of impurity formation. google.com

Solvents and Additives: The reaction environment plays a crucial role. The use of specific halogenated hydrocarbons as solvents or additives can act as dehalogenation inhibitors. For example, conducting the hydrogenation of the ketimine intermediate in the presence of o-dichlorobenzene or chlorobenzene has been shown to suppress the formation of dechlorinated impurities to less than 0.1%. google.com

Process ParameterInfluence on DechlorinationControl Measure
TemperatureHigh temperatures increase the rate of dehalogenation. google.comConduct hydrogenation at controlled, lower temperatures (e.g., 20-35°C). google.com
PressureHigh hydrogen pressure can promote impurity formation. google.comUtilize lower hydrogen pressures (e.g., 0.5 - 6 kg/cm²). google.comgoogle.com
CatalystCatalysts like Raney Nickel and Palladium can facilitate dehalogenation. wjpsonline.comgoogle.comCareful selection and handling of the catalyst.
Solvent SystemThe choice of solvent can impact impurity profiles.Use of dehalogenation inhibitors like o-dichlorobenzene or chlorobenzene in the reaction mixture. google.com

Investigation of Potential Metabolic or Degradation Pathways

While 3-Dechloro Sertraline is established as a manufacturing impurity, its potential formation through metabolic or degradation pathways is also a subject of scientific inquiry.

Comparative Analysis with Known Sertraline Metabolites (e.g., N-desmethylsertraline)

The primary metabolic pathway for sertraline in the human body is N-demethylation to form its main active metabolite, N-desmethylsertraline (also known as norsertraline). nih.govclinpgx.orgwikipedia.org This reaction is mediated by multiple cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2B6, CYP3A4, CYP2C9, and CYP2D6. nih.govresearchgate.net

Other documented metabolic routes include:

Oxidative Deamination: Both sertraline and N-desmethylsertraline can be deaminated to form a ketone metabolite. nih.govclinpgx.org

Glucuronidation: Sertraline can be directly conjugated with glucuronic acid to form sertraline carbamoyl-O-glucuronide. nih.govclinpgx.org

A comparative analysis shows that the known metabolic pathways of sertraline involve modifications to the methylamine side chain (N-demethylation) or subsequent reactions like deamination and conjugation. nih.govnih.gov There is no significant evidence in the primary literature to suggest that dechlorination of the aromatic ring is a metabolic pathway for sertraline in humans.

CompoundFormation PathwayKey Enzymes/ReagentsSignificance
N-desmethylsertralineMetabolic N-demethylation of Sertraline. nih.govclinpgx.orgCYP450 enzymes (CYP2C19, CYP2B6, etc.). researchgate.netMajor active metabolite of Sertraline. clinpgx.org
Sertraline KetoneMetabolic oxidative deamination of Sertraline or N-desmethylsertraline. nih.govCYP and MAO enzymes. nih.govMetabolite.
3-Dechloro SertralineChemical dehalogenation during synthesis. google.comHydrogenation catalysts (e.g., Raney Nickel, Pd/C). google.comgoogle.comProcess-related impurity. google.com

Hypothetical Biotransformation or Degradation Routes Leading to Dechlorinated Analogs

While in-vivo metabolic dechlorination of sertraline is not a recognized pathway, the possibility of such a reaction occurring through other biotransformation or degradation processes can be considered hypothetically. For instance, studies on the fate of sertraline in wastewater treatment have identified several biotransformation products. nih.gov

A study on sertraline's removal during biological wastewater treatment identified ten transformation products, including known metabolites like norsertraline and sertraline ketone, as well as other novel degradation products. nih.gov However, this comprehensive study did not report the formation of any dechlorinated analogs. This suggests that even under the diverse microbial conditions of a bioreactor, dechlorination is not a significant degradation pathway. The primary removal mechanism in this environment was found to be sorption to activated sludge, followed by biodegradation targeting other parts of the molecule. nih.govresearchgate.net

Therefore, while reductive dehalogenation is a known microbial process for some chlorinated environmental contaminants, current evidence does not support this as a relevant pathway for sertraline degradation in biological systems. The formation of this compound remains firmly associated with the chemical synthesis process rather than biotransformation.

Analytical Chemistry and Impurity Profiling Methodologies

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry, providing the necessary resolving power to separate complex mixtures. For 3-Dechloro Sertraline (B1200038) Hydrochloride, a variety of sophisticated chromatographic techniques are utilized to ensure its effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) Applications for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile impurities in drug substances. In the context of Sertraline, HPLC methods are extensively used to profile process-related impurities, including dechlorinated analogues. google.com Reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity.

The purity of reference standards for 3-Dechloro Sertraline Hydrochloride is often certified using HPLC, with purities typically exceeding 95%. lgcstandards.comondemand.com These methods are validated to be selective and precise, allowing for the accurate quantification of the impurity in both the API and final drug product.

Interactive Table: Example HPLC Conditions for Sertraline Impurity Analysis To interact with the data, please hover over the table cells.

ParameterConditionReference
Column Chiralpak IG-3 (250 mm × 4.6 mm, 3 µm) nih.gov
Mobile Phase Acetonitrile/Water nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 225 nm lgcstandards.com
Temperature 25°C nih.gov

Gas Chromatography (GC) Methodologies for Volatile Dechlorinated Species

For impurities that are volatile or can be made volatile through derivatization, Gas Chromatography (GC) is a powerful analytical tool. Dechlorinated impurities of Sertraline can potentially be volatile and are sometimes monitored using GC. google.com In this technique, the sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase).

One established method for analyzing Sertraline and its dechlorinated homologs involves using a packed column with 5% OV-17 on Chromosorb W. wdh.ac.id Prior to injection, hydrochloride salts are typically converted to their free base form by extracting a basified solution into a solvent like methylene (B1212753) chloride. wdh.ac.id GC coupled with a mass spectrometer (GC-MS) can also be a valuable method for the trace-level determination of Sertraline and its related compounds in various matrices. researchgate.net

Interactive Table: Example GC System for Dechlorinated Homologs To interact with the data, please hover over the table cells.

ParameterConditionReference
Column 7 ft. x 2 mm ID glass, 5% OV-17 on Chromosorb W wdh.ac.id
Column Temp. 260°C wdh.ac.id
Injector Temp. 270°C wdh.ac.id
Detector Temp. 300°C wdh.ac.id
Detector Flame Ionization Detector (FID) wdh.ac.id

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC. A UHPLC method has been developed for determining the enantiomeric purity of Sertraline in the presence of its process-related chiral impurities. researchgate.net This advancement allows for a total analysis time reduction of up to 50% compared to conventional HPLC, along with a drastic decrease in solvent consumption. researchgate.net The enhanced resolving power of UHPLC is particularly beneficial for separating closely related impurities like this compound from the main API peak and other related substances.

Chiral Chromatography for Stereoisomeric Analysis

Sertraline has two chiral centers, meaning it can exist as different stereoisomers. The active form is the (1S, 4S)-isomer. This compound is also a chiral molecule and is often supplied as a racemic mixture (rac-cis-3-Dechloro Sertraline Hydrochloride). pharmaffiliates.comallmpus.comalentris.org Therefore, chiral chromatography is essential for separating its different stereoisomers.

Direct enantioselective HPLC methods have been developed using chiral stationary phases (CSPs) to resolve the stereoisomers of Sertraline and its impurities. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. nih.govphenomenex.com Another approach involves using cyclodextrin-based stationary phases or adding chiral selectors like 2-hydroxypropyl-β-cyclodextrin to the mobile phase. researchgate.netdocumentsdelivered.comnih.gov These methods allow for the baseline separation of all stereoisomers in a single run, which is critical for controlling the stereochemical purity of Sertraline. nih.gov

Mass Spectrometry (MS) Integration for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of impurities. When coupled with a chromatographic system (like LC-MS or GC-MS), it provides a high degree of specificity and sensitivity.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For an impurity like this compound, HRMS can confirm its identity by providing an exact mass that corresponds to its molecular formula. The theoretical exact mass of the free base of 3-Dechloro Sertraline has been reported as 307.0895. lgcstandards.com This level of accuracy, often achieved using Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for unambiguous differentiation from other potential impurities with similar nominal masses. The coupling of UHPLC with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a particularly powerful combination for identifying and characterizing drug degradation products and impurities. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Impurity

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds and the confirmation of known impurities. In the analysis of this compound, MS/MS, often coupled with a liquid chromatography (LC) system, provides high sensitivity and structural specificity.

The process begins with the ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound (C₁₇H₁₈ClN), the expected monoisotopic mass is approximately 271.11 g/mol . The corresponding protonated molecule would have a mass-to-charge ratio (m/z) of about 272.12.

This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments). The fragmentation pattern is a fingerprint of the molecule's structure. While specific fragmentation data for this compound is not widely published, the fragmentation of the parent compound, Sertraline, provides a roadmap for its elucidation. For Sertraline (m/z 306.2), a key fragmentation pathway involves the loss of the dichlorophenyl group, leading to a prominent product ion at m/z 159.0. nih.gov A similar pathway would be expected for the 3-dechloro impurity. The analysis of the mass difference between the precursor ion of the impurity and that of Sertraline, along with the specific fragmentation pattern, allows analysts to confirm the absence of one chlorine atom and pinpoint its location on the phenyl ring, thus confirming the structure of the impurity.

Table 1: Predicted MS/MS Transitions for this compound

Compound Precursor Ion (m/z) [M+H]⁺ Predicted Product Ion (m/z) Description of Transition
3-Dechloro Sertraline HCl ~272.12 To be determined experimentally Fragmentation of the protonated molecular ion.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of pharmaceutical compounds and their related impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for absolute structural assignment. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the tetrahydronaphthalene ring system, and the N-methyl group. The key to distinguishing it from Sertraline lies in the aromatic region of the spectrum. Sertraline exhibits a complex splitting pattern for its three protons on the dichlorophenyl ring. In contrast, this compound, with a monochlorophenyl group, would display a different and often simpler pattern, such as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment, while the coupling constants would reveal their spatial relationships. swgdrug.org

UV-Vis spectrophotometry is a robust and widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds, often used as a detector for High-Performance Liquid Chromatography (HPLC). nih.govsciforum.net The method relies on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance in the solution (Beer-Lambert Law). pharmahealthsciences.net

Sertraline has a maximum absorbance (λmax) at approximately 273-275 nm. sciforum.netamazonaws.com The 3-Dechloro impurity possesses a similar chromophoric system and is expected to absorb at a very close wavelength. Due to this spectral overlap, direct UV-Vis spectrophotometry cannot distinguish between Sertraline and its impurity in a mixture. However, when coupled with a separation technique like HPLC, UV-Vis detection is the standard method for quantifying the levels of this compound relative to the main component. nih.gov The area under the impurity peak in the chromatogram is used to calculate its concentration, ensuring it does not exceed the limits specified in pharmacopoeial monographs. The method is validated for its performance characteristics as per regulatory guidelines. pharmahealthsciences.netamazonaws.com

Table 2: Typical Validation Parameters for a UV-Vis Spectrophotometric Method for Sertraline Analysis

Parameter Typical Range/Value Reference
Wavelength (λmax) 273 - 275 nm sciforum.netamazonaws.com
Linearity Range 5 - 30 µg/mL amazonaws.com
Correlation Coefficient (r²) > 0.996 amazonaws.com
Limit of Detection (LOD) 0.606 µg/mL amazonaws.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. rjpn.org An infrared spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov

For this compound, the FTIR spectrum would confirm the presence of key functional groups. The data obtained would be compared against the spectrum of a reference standard for positive identification.

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption Range (cm⁻¹)
Secondary Amine Salt N-H stretch 2700 - 2250
Aromatic C-H C-H stretch 3100 - 3000
Aliphatic C-H C-H stretch 3000 - 2850
Aromatic Ring C=C stretch 1600 - 1450

Electrochemical and Voltammetric Approaches for Trace Analysis

Electrochemical methods, such as voltammetry, offer highly sensitive and selective means for the trace analysis of electroactive compounds. Techniques like Osteryoung Square Wave Voltammetry (OSWV) have been successfully applied to the determination of Sertraline. nih.gov

These methods involve measuring the current that flows in an electrochemical cell as the potential is varied. Sertraline hydrochloride undergoes an irreversible, diffusion-controlled oxidation at a glassy carbon electrode. nih.gov This electro-activity can be exploited for its quantification. While specific methods for this compound are not detailed in the literature, the same principles would apply. The high sensitivity of these techniques makes them suitable for detecting trace levels of impurities in bulk drug substances or formulations. A linear relationship between the peak current and concentration allows for quantitative analysis, with methods demonstrating linearity in the micromolar (µM) range. nih.govnih.gov

Table 4: Performance of an Osteryoung Square Wave Voltammetry Method for Sertraline

Parameter Reported Value Reference
Technique Osteryoung Square Wave Voltammetry (OSWV) nih.gov
Electrode Glassy Carbon Electrode nih.gov
Linearity Range 0.04 - 0.8 mM nih.gov

Validation of Analytical Methods According to International Conference on Harmonisation (ICH) Guidelines

All analytical methods used for the quantification of impurities in pharmaceuticals must be rigorously validated to ensure they are reliable, reproducible, and fit for purpose. The validation is performed according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. nih.gov This process is mandatory for methods used in regulatory submissions.

The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the main drug substance, other impurities, and excipients. For impurity testing, this often involves demonstrating separation (e.g., in HPLC) and peak purity.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient of the calibration curve. sciforum.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. sciforum.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. amazonaws.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity methods. amazonaws.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

Each of the analytical techniques described above, when used for the quantitative determination of this compound as an impurity, must undergo this validation process.

Compliance with Pharmacopoeial and Regulatory Guidelines for Impurity Control

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring the quality, safety, and efficacy of drug products. For sertraline hydrochloride, a widely used antidepressant, stringent control of impurities, including this compound (also known as Sertraline EP Impurity C), is mandated by pharmacopoeias and regulatory authorities worldwide. europa.euhilarispublisher.comresearchgate.net This section details the compliance requirements with these guidelines.

Major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide detailed monographs for sertraline hydrochloride that outline the analytical procedures and acceptance criteria for impurities. europa.euhilarispublisher.comuspnf.com These monographs are legally binding standards in their respective regions.

The European Pharmacopoeia, in its monograph for sertraline hydrochloride, specifies limits for several identified impurities. drugfuture.com Notably, it groups Sertraline EP Impurity C with Impurity D, setting a combined maximum limit for their presence in the drug substance.

Table 1: European Pharmacopoeia Limits for Specified Impurities in Sertraline Hydrochloride drugfuture.com

Impurity NameAcceptance Limit
Impurity AMaximum 0.2%
Impurity BMaximum 0.2%
Sum of Impurities C and D Maximum 0.8%
Impurity FMaximum 0.2%
Unspecified ImpuritiesFor each impurity, maximum 0.10%
Total ImpuritiesMaximum 1.5%

Beyond the specific limits set in pharmacopoeial monographs, the general principles for the control of impurities are outlined in guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). fda.govich.orgeuropa.eu These guidelines are adopted by major regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.euregulations.govfederalregister.gov

The primary ICH guidelines governing impurities in new drug substances are:

ICH Q3A(R2): Impurities in New Drug Substances fda.goveuropa.eu

ICH Q3B(R2): Impurities in New Drug Products europa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk europa.eu

These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

Table 2: ICH Thresholds for Impurities in New Drug Substances ich.org

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level specified. fda.govich.org An impurity is considered qualified if its level has been adequately justified by scientific literature or through toxicological studies. fda.govregulations.gov For generic drug products, a specified impurity can be considered qualified if its level is similar to that observed in the reference listed drug (RLD). regulations.gov

The control of mutagenic impurities is a particularly critical area. The ICH M7 guideline provides a framework for identifying, categorizing, and controlling DNA reactive impurities to limit any potential carcinogenic risk. gandlscientific.com This involves a thorough risk assessment of the manufacturing process and the implementation of appropriate control strategies to ensure that such impurities are below the threshold of toxicological concern (TTC).

Biological and Toxicological Relevance of 3 Dechloro Sertraline Hydrochloride

Evaluation of Potential Pharmacological Activity as an Analog of Sertraline (B1200038)

3-Dechloro Sertraline Hydrochloride is recognized as a related compound or impurity of Sertraline. Its pharmacological profile is not extensively characterized in publicly available literature, but an evaluation can be inferred based on the known activities of its parent compound, Sertraline.

Sertraline's primary mechanism of action is the potent and selective inhibition of serotonin (B10506) (5-HT) reuptake by binding to the serotonin transporter (SERT). wikipedia.orgsigmaaldrich.com It has a high affinity for SERT, with a reported Ki (inhibition constant) of approximately 3.3 nM. sigmaaldrich.com The binding of selective serotonin reuptake inhibitors (SSRIs) like sertraline to SERT is crucial for their therapeutic effect, as it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. nih.govnih.govclinpgx.org

As a structural analog, this compound would be predicted to interact with the same molecular targets as sertraline, including the serotonin transporter and sigma receptors. The removal of a chlorine atom from the dichlorophenyl ring would likely alter the binding affinity and selectivity profile. Halogen atoms on SSRIs are known to be key determinants for the drug's specificity for SERT, binding to a specific halogen-binding pocket within the transporter. nih.gov Therefore, the absence of the chlorine atom at the 3-position would almost certainly modify its interaction with SERT. However, specific in vitro receptor binding data for this compound is not available in the reviewed literature. Empirical binding studies would be necessary to quantify its affinity for SERT, sigma receptors, and other potential off-targets.

Functional assays for sertraline confirm its role as a potent serotonin reuptake inhibitor. nih.gov This inhibition leads to an accumulation of serotonin in the central nervous system, which is believed to be the primary basis for its antidepressant and anxiolytic effects. drugbank.com Sertraline also weakly inhibits the neuronal reuptake of norepinephrine (B1679862) and dopamine. clinpgx.orgdrugbank.com

The active metabolite of sertraline, desmethylsertraline (B1148675) (also known as norsertraline), is substantially less potent as a serotonin reuptake inhibitor—approximately 20-fold less than the parent compound. nih.govclinpgx.org However, desmethylsertraline is a more balanced monoamine reuptake inhibitor compared to sertraline. wikipedia.org

Given its structural similarity, this compound would be expected to function as a monoamine reuptake inhibitor. The key question is its potency and selectivity. The change in the halogen substitution pattern on the phenyl ring could significantly impact its ability to inhibit serotonin reuptake. Functional assays are required to determine the specific activity and potency of this compound in modulating the serotonin transporter and other neurotransmitter systems. Without such studies, its functional pharmacological activity remains presumptive.

Detailed pharmacodynamic comparisons for this compound are not available. Such a comparison would be essential to understand its potential contribution to the efficacy or side effect profile if present as an impurity in the final pharmaceutical product.

Interactive Table: Comparative In Vitro Potency of Sertraline and Desmethylsertraline

CompoundTargetK_i (nM)Primary Action
Sertraline Serotonin Transporter (SERT)3Potent Reuptake Inhibitor
Norepinephrine Transporter (NET)420Weak Reuptake Inhibitor
Dopamine Transporter (DAT)440Weak Reuptake Inhibitor
Desmethylsertraline Serotonin Transporter (SERT)76Reuptake Inhibitor
Norepinephrine Transporter (NET)420Reuptake Inhibitor
Dopamine Transporter (DAT)440Reuptake Inhibitor

Data sourced from reference wikipedia.org.

Toxicological Assessment and Safety Implications for Pharmaceutical Products

Preclinical toxicity studies on sertraline have been conducted in multiple animal species, including mice, rats, and dogs. nih.gov In these studies, the liver was identified as a primary target organ for toxicity. nih.gov Observed effects were consistent with the induction of hepatic xenobiotic-metabolizing enzymes and included liver enlargement (hepatomegaly), hepatocellular hypertrophy, and minor increases in serum transaminase levels. nih.gov

In an ecotoxicology study, sertraline was found to be the most toxic among eight tested antidepressants to the aquatic invertebrate Daphnia magna, with a 50% effective concentration (EC50) for immobilization of 1.15 mg/L. mnhn.fr

Interactive Table: Acute Toxicity of Sertraline in Daphnia magna

CompoundSpeciesEndpointValue (mg/L)
Sertraline Daphnia magnaEC50 (Immobilization)1.15

Data sourced from reference mnhn.fr.

No specific acute or chronic toxicity studies for this compound were found in the reviewed literature. As an impurity, its toxicological profile would need to be independently assessed. Structural changes, such as the removal of a chlorine atom, can significantly alter a molecule's toxicity. Therefore, the toxicological data for sertraline cannot be directly extrapolated to this compound.

Regulatory agencies require strict control over impurities that have the potential to be genotoxic (damaging to DNA), as such compounds can be carcinogenic. researchgate.net

Sertraline has undergone an extensive battery of genetic toxicity tests and was found to be not genotoxic. nih.gov An in vitro study using human peripheral lymphocytes also concluded that sertraline did not induce the formation of micronuclei, suggesting a lack of clastogenic hazard at the tested concentrations. nih.gov

However, the genotoxic potential of impurities can differ significantly from the active pharmaceutical ingredient (API). For instance, raw materials used in the synthesis of sertraline, such as 1-Naphthol and 1,2-Dichlorobenzene, are considered potentially genotoxic impurities that must be controlled to prevent their carry-over into the final drug product. researchgate.net There is no specific information available in the search results regarding the genotoxicity or mutagenicity of this compound. A thorough toxicological risk assessment would necessitate such an evaluation to ensure patient safety.

Carcinogenicity Assessments

Limited direct information is available specifically for the carcinogenicity of this compound. However, insights can be drawn from studies on the parent compound, sertraline. Preclinical carcinogenicity studies on sertraline were conducted in mice and rats. In these studies, there was no evidence of carcinogenicity in rats. However, in male mice, a slight increase in benign liver tumors was observed. This was considered to be secondary to the enzyme-inducing potential of sertraline and not indicative of a direct carcinogenic risk to humans. nih.gov An extensive battery of genotoxicity tests for sertraline yielded negative results. nih.gov

Reproductive and Developmental Toxicity Investigations

A study in male rats treated with sertraline showed a dose-dependent increase in sperm DNA damage and histopathological lesions in the testes. nih.gov At a dose of 10 mg/kg, there was an increase in abnormal sperm morphology. nih.gov More significant changes, including decreased sperm count and degeneration in cellular-tubular structures, were seen at 20 mg/kg. nih.gov These effects were associated with signs of oxidative stress. nih.gov

Table 1: Summary of Reproductive and Developmental Toxicity Findings for Sertraline in Animal Studies

SpeciesFindingsReference
RatNo teratogenicity at maternally toxic doses; decreased neonatal survival and growth. Dose-dependent increase in sperm DNA damage, abnormal sperm morphology, and testicular histopathological lesions in males. nih.govnih.gov
RabbitNo teratogenicity at maternally toxic doses; decreased neonatal survival and growth. nih.gov

Immunotoxicity Profiling

There is a lack of specific information regarding the immunotoxicity of this compound.

Role in Impurity-Related Adverse Events or Drug Hypersensitivity Reactions

Specific data linking this compound to adverse events or hypersensitivity reactions is not available. However, hypersensitivity reactions to the parent drug, sertraline, have been reported and can be serious. rxlist.com These reactions can include skin rash, hives, and in rare cases, anaphylaxis. hse.iewww.nhs.uk Symptoms of a serious allergic reaction can include swelling of the lips, mouth, throat, or tongue, and difficulty breathing. www.nhs.uk

Biotransformation and Excretion Pathways of the Impurity (if applicable)

The biotransformation and excretion pathways specifically for this compound have not been detailed in the available literature. For the parent compound, sertraline, it is extensively metabolized in the liver. The primary metabolic pathway is N-demethylation to form desmethylsertraline, a significantly less potent metabolite. nih.govdrugbank.com Other metabolic routes include N-hydroxylation, oxidative deamination, and glucuronidation. nih.govdrugbank.com The cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4, are involved in its metabolism. nih.govdrugbank.com Unchanged sertraline is a minor component of what is excreted in the urine. nih.gov

Environmental Fate and Ecotoxicological Considerations

Occurrence and Distribution in Environmental Compartments

There is no available data from environmental monitoring studies that documents the presence or concentration of 3-Dechloro Sertraline (B1200038) Hydrochloride in various environmental compartments such as wastewater, surface water, groundwater, soil, or sediment. While the parent compound, Sertraline, is frequently detected in wastewater effluents, the presence of its dechlorinated impurity has not been reported. nih.govnih.gov

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Comprehensive studies on the ecotoxicological effects of 3-Dechloro Sertraline Hydrochloride on specific aquatic or terrestrial organisms are not available in the public domain.

There are no published studies investigating the specific toxicological effects of this compound on non-target organisms such as algae, invertebrates, fish, or soil organisms. In contrast, the ecotoxicity of Sertraline has been evaluated in a range of freshwater species. nih.govnih.gov

The potential for this compound to bioaccumulate in organisms has not been studied. Research on the parent compound, Sertraline, has indicated a potential for bioaccumulation in aquatic organisms. nih.govnih.gov However, it is not possible to extrapolate these findings to its dechlorinated impurity without specific data.

Environmental Degradation Pathways and Persistence in Various Matrices

There is a lack of information regarding the environmental degradation of this compound. Studies on Sertraline indicate that it can undergo photodegradation and biodegradation, leading to the formation of various transformation products. nih.govnih.govcsbsju.edu However, the specific degradation pathways and the persistence of this compound in different environmental matrices have not been investigated.

Future Research Directions and Open Questions

Development of Greener Synthetic Routes to Minimize 3-Dechloro Sertraline (B1200038) Hydrochloride Formation

The chemical synthesis of sertraline, a complex process, has been a subject of refinement to enhance yield and reduce impurities. A key focus is the prevention of dechlorinated byproducts like 3-Dechloro Sertraline Hydrochloride.

Further advancements have focused on creating "greener" synthetic pathways. By optimizing the solvent and reaction conditions, researchers have aimed to reduce the environmental impact of the manufacturing process. researchgate.net For instance, using ethanol (B145695) as a solvent for the final three steps of the synthesis allowed for the reactions to proceed without the need for intermediate product isolation, significantly reducing the total volume of solvent required. researchgate.net Another approach involved avoiding the use of dehydrating agents by selecting an optimal solvent to drive the Schiff base formation reaction through product precipitation. researchgate.net

A novel industrial synthesis of sertraline hydrochloride has been reported that utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as a stable intermediate. researchgate.net This method is noted for its use of environmentally acceptable reagents and its stereoselective reduction to the desired cis-racemic amine, ensuring high purity of the final product. researchgate.net

Comprehensive Pharmacological and Toxicological Characterization to Establish Safety Limits

While extensive toxicological data exists for the parent compound, sertraline, specific information on the pharmacological and toxicological profile of this compound is less comprehensive. Understanding the potential biological activity of this impurity is critical for establishing appropriate safety limits in pharmaceutical formulations.

Preclinical studies on sertraline hydrochloride in various animal models have identified the liver as a target organ for toxicity. nih.gov Observed effects included hepatomegaly, hepatocellular hypertrophy, and slightly increased serum transaminase activity, which are consistent with the induction of hepatic xenobiotic-metabolizing enzymes. nih.gov While benign liver tumors were observed in male mice at high doses, these were considered secondary to enzyme induction and not indicative of a human risk. nih.gov Sertraline was not found to be genotoxic in a comprehensive battery of tests. nih.gov

Safety data sheets for this compound indicate that it is harmful if swallowed and is suspected of damaging fertility or the unborn child. lgcstandards.com It is also classified as harmful to aquatic life with long-lasting effects. lgcstandards.com However, detailed studies on its specific mechanisms of toxicity are lacking. There is no data available on its carcinogenic, mutagenic, or teratogenic effects. cdnisotopes.com

Future research should focus on a thorough pharmacological and toxicological evaluation of this compound. This would involve a battery of in vitro and in vivo studies to determine its potential for acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Such data is essential for regulatory agencies to establish evidence-based safety limits for this impurity in the final drug product.

Elucidation of Novel Analytical Strategies for Ultra-Trace Level Detection in Complex Matrices

The accurate and sensitive detection of this compound, particularly at ultra-trace levels within complex matrices such as pharmaceutical formulations and biological samples, is a significant analytical challenge. The development of advanced analytical methods is crucial for quality control and for understanding the impurity's pharmacokinetic and environmental fate.

Various analytical techniques have been employed for the detection of sertraline and its impurities. High-performance liquid chromatography (HPLC) is a commonly used method. researchgate.net One validated HPLC method for sertraline in human serum, using pre-column derivatization, achieved a lower limit of quantification of 2 ng/ml. researchgate.net Another ultra-high-performance liquid chromatography (UHPLC) method for quantifying sertraline in pharmaceutical preparations reported a limit of detection of 0.1 µg/mL and a limit of quantitation of 0.3 µg/mL. researchgate.net

More advanced techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer even greater sensitivity and selectivity, making them suitable for detecting trace-level impurities. dntb.gov.ua Other reported methods for sertraline detection include thin-layer chromatography (TLC) combined with densitometry, which can be a viable alternative when HPLC is unavailable. researchgate.net

Future research in this area should focus on the development of novel analytical strategies with even lower detection limits and higher throughput. This could involve the exploration of:

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide definitive identification and quantification of impurities.

Biosensors and Nanosensors: The use of innovative sensor technologies could offer rapid and cost-effective screening tools for the detection of this compound.

These advancements will be instrumental in ensuring the stringent quality control of sertraline products and in facilitating further research into the impurity's biological and environmental impact.

Long-Term Environmental Monitoring and Refined Risk Assessment for Dechlorinated Sertraline Analogs

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Long-term monitoring and a refined risk assessment for dechlorinated sertraline analogs, including this compound, are necessary to understand their potential ecological impact.

Sertraline hydrochloride is known to be very toxic to aquatic life. caymanchem.com The safety data sheet for this compound also indicates that it is harmful to aquatic life with long-lasting effects. lgcstandards.com Given that sertraline is a widely prescribed medication, the potential for its and its impurities' continuous release into the environment through wastewater is significant. epa.gov

Currently, environmental risk assessments for generic drug products often conclude that they will not lead to an increased environmental exposure compared to the original product, and therefore a detailed assessment is not always deemed necessary. mpa.se However, the long-term, low-level exposure of ecosystems to these compounds warrants a more thorough investigation.

Future research should establish comprehensive long-term environmental monitoring programs to measure the concentrations of this compound and other dechlorinated sertraline analogs in various environmental compartments, such as wastewater, surface water, and sediment. srs.gov This data, combined with ecotoxicological studies, will enable a more refined and accurate environmental risk assessment. The development of advanced long-term environmental monitoring systems (ALTEMIS) can aid in this by using sensor networks and data management systems to track contaminant levels and predict their behavior in the environment. srs.gov

Exploration of Stereochemical Impacts on Biological Activity of the Impurity

Sertraline has a specific stereochemistry, (1S,4S), which is crucial for its therapeutic activity. nih.gov It is therefore important to investigate the stereochemistry of its impurities, such as this compound, and to understand how different stereoisomers might interact with biological systems.

The synthesis of sertraline often results in a racemic mixture of cis and trans isomers, from which the desired (1S,4S)-isomer is resolved. researchgate.net The stereochemical configuration of a molecule can significantly influence its pharmacological and toxicological properties. Different enantiomers of a chiral drug can exhibit different biological activities. researchgate.net

For this compound, the specific stereoisomers that are formed during synthesis and their respective proportions are not well-documented in publicly available literature. It is plausible that different stereoisomers of this impurity could have varying degrees of pharmacological or toxicological activity.

Therefore, future research should focus on the stereoselective synthesis of the different possible stereoisomers of this compound. These pure stereoisomers could then be subjected to comprehensive pharmacological and toxicological testing. This would allow for a detailed understanding of the structure-activity relationship and would help to determine if any specific stereoisomer poses a greater safety risk. This knowledge is essential for refining the manufacturing process to minimize the formation of the most harmful isomers and for setting appropriate, stereospecific limits for this impurity in the final drug product.

Q & A

Q. What are the key synthetic routes for 3-Dechloro Sertraline Hydrochloride, and how do reaction conditions influence enantiomeric purity?

The synthesis of this compound typically involves catalytic hydrogenation or stereoselective cyclization of intermediates like 4-(3,4-dichlorophenyl)-1-tetralone. Enantiomeric purity is critical, as the cis-(1S,4S) configuration is pharmacologically active. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., methanol or ethanol), and catalyst selection (e.g., palladium on carbon) significantly impact yield and stereochemistry. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >99% enantiomeric excess .

Q. How can cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) resolve this compound from synthesis-related impurities?

CD-MEKC employs β-cyclodextrin as a chiral selector in a borate buffer (pH 9.2) with sodium dodecyl sulfate (SDS) to enhance resolution. Optimal conditions include a voltage of 25 kV and a capillary temperature of 25°C. This method separates sertraline derivatives based on hydrophobicity and stereoelectronic interactions, achieving baseline separation of this compound from impurities like 3-Chlorophenyl and 4-Chlorophenyl analogs. Validation parameters (precision RSD <2%, recovery >98%) ensure reliability .

Q. What validated spectrophotometric methods are available for quantifying this compound in pharmaceutical matrices?

UV-Vis spectrophotometry at 235 nm (methanol solvent) is commonly used, with linearity (r² >0.999) in the 5–50 µg/mL range. For complex matrices, derivatization with ninhydrin or ion-pair extraction improves sensitivity. Method validation per ICH Q2(R1) guidelines includes specificity (no interference from excipients), accuracy (98–102%), and robustness against pH (±0.5) and temperature (±2°C) variations .

Advanced Research Questions

Q. How do discrepancies arise in solubility data for this compound across supercritical CO₂ and aqueous systems, and how can they be resolved?

Solubility in supercritical CO₂ (scCO₂) is temperature- and pressure-dependent, with maximum solubility (~1.2 mg/g) at 40°C and 25 MPa. However, aqueous solubility (0.5 mg/mL in water at 25°C) conflicts with scCO₂ data due to differences in solvent polarity and solute-solvent interactions. To reconcile these, use Hansen solubility parameters (HSPs) or molecular dynamics simulations to model solvation behavior. Menthol co-solvents in scCO₂ can enhance solubility by 30% via hydrogen bonding .

Q. What experimental design strategies mitigate co-elution of this compound with structurally similar impurities in HPLC?

Column selection (C18 vs. phenyl-hexyl) and gradient elution (acetonitrile:phosphate buffer, pH 3.0) are critical. For example, a phenyl-hexyl column at 40°C with a 0.8 mL/min flow rate resolves this compound (RT = 12.3 min) from 3,4-Dichlorophenyl analogs (RT = 15.1 min). Design-of-experiment (DoE) approaches, such as central composite design, optimize resolution by adjusting %B solvent and column temperature .

Q. How can molecularly imprinted polymers (MIPs) improve selectivity in electrochemical sensing of this compound in biological fluids?

MIPs templated with sertraline hydrochloride exhibit high affinity for 3-Dechloro analogs via shape-selective cavities. Electrodes functionalized with MIPs (e.g., acrylamide-based polymers) show a linear response (0.1–10 µM) in serum, with LOD = 0.03 µM. Cross-validation against LC-MS/MS (R² = 0.992) confirms accuracy. Challenges include non-specific binding in complex matrices, addressed by blocking agents like bovine serum albumin (BSA) .

Methodological Guidance

Q. What statistical approaches resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic stability (e.g., microsomal clearance) to in vivo absorption. Bayesian hierarchical models account for inter-species variability (e.g., human vs. rodent CYP450 isoforms). Sensitivity analysis identifies critical parameters (e.g., plasma protein binding, Vd) contributing to discrepancies .

Q. How to validate a gas chromatography (GC) method for trace-level genotoxic impurities in this compound APIs?

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm); splitless injection (250°C); MS detection in SIM mode. Validate per ICH M10:

  • Linearity : 0.1–10 ppm (R² >0.995).
  • Accuracy : Spike recovery 85–115% for impurities like ethyl chloride.
  • Precision : Intraday RSD <5%.
  • LOD/LOQ : 0.05 ppm and 0.1 ppm, respectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.